N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide, also known as 2-(3-methylphenyl)-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide, is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound acts as an inhibitor of PI3Kγ . By binding to the active site of PI3Kγ, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3Kγ affects multiple biochemical pathways. Most notably, it disrupts the PI3K/AKT/mTOR pathway , which is critical for cell survival and proliferation . This disruption can lead to the suppression of cell growth and induction of apoptosis, particularly in cancer cells .
Result of Action
The inhibition of PI3Kγ by this compound can lead to a variety of molecular and cellular effects. In the context of cancer, the suppression of the PI3K/AKT/mTOR pathway can lead to reduced cell proliferation and increased apoptosis, potentially slowing the growth of tumors . Additionally, given PI3Kγ’s role in immune cell function, this compound could also modulate immune responses .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-3-2-4-14(11-13)12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHMHLVPKPJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.